molecular formula C14H27NO2 B13190876 tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate

tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate

Cat. No.: B13190876
M. Wt: 241.37 g/mol
InChI Key: DCFUKYNLKPIWHH-UHFFFAOYSA-N
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Description

Tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate (CAS# 2060008-73-1) is a high-purity chemical building block with a molecular formula of C14H27NO2 and a molecular weight of 241.37 . This compound features a cyclohexane ring core that is simultaneously substituted with an amine group, a tert-butoxycarbonyl (Boc) protecting group, and an isopropyl moiety. The Boc-protected amine is a highly versatile functional group in organic synthesis and medicinal chemistry, serving as a key intermediate for the development of more complex molecules. Compounds with this specific structural motif, particularly those incorporating cyclohexane scaffolds with amine and carbamate functionalities, are of significant interest in pharmaceutical research for the design and synthesis of potent enzyme inhibitors . Research indicates that such inhibitors can demonstrate potent biological activity, for example, in the context of soluble epoxide hydrolase (sEH) inhibition, which is a promising target for the development of new therapeutic agents for inflammation-driven conditions such as arthritis, acute pancreatitis, and sepsis . The structural features of this compound make it a valuable scaffold for exploring structure-activity relationships and for further chemical modifications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All researchers should refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

tert-butyl 1-amino-4-propan-2-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C14H27NO2/c1-10(2)11-6-8-14(15,9-7-11)12(16)17-13(3,4)5/h10-11H,6-9,15H2,1-5H3

InChI Key

DCFUKYNLKPIWHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate, allowing for comparative analysis of their physicochemical and synthetic properties:

Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate

  • Structure : Differs only in the ester group (ethyl instead of tert-butyl).
  • Stability: Ethyl esters are generally more prone to hydrolysis than tert-butyl esters, impacting shelf life and reactivity .
  • Synthesis : Discontinued commercial availability () suggests synthetic challenges or instability under standard conditions .

tert-Butyl 1-amino-4-(hydroxymethyl)cyclohexane-1-carboxylate

  • Structure : Replaces the isopropyl group with a hydroxymethyl (-CH₂OH) substituent.
  • Properties :
    • Molecular Weight : 261.62 g/mol (vs. ~285 g/mol for the target compound, assuming similar substituents) .
    • Reactivity : The hydroxymethyl group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media but increasing susceptibility to oxidation .

trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

  • Structure: Features a trans-configured cyclohexane ring with a methyl ester and tert-butoxycarbonyl (Boc)-protected amino group.
  • Properties :
    • Steric Effects : The trans configuration reduces ring strain compared to cis isomers, improving thermal stability .
    • Similarity Score : 0.82 (structural alignment software), indicating moderate overlap in pharmacophoric features .

tert-Butyl 3-methyl-2-(...)-indole-1-carboxylate

  • Structure : Incorporates an indole ring system, diverging from the cyclohexane core.
  • Spectroscopic Data :
    • ¹H NMR (600 MHz, CDCl₃) : Resonances at δ 1.20–1.50 ppm (tert-butyl) and δ 4.90–5.10 ppm (isopropyl) align with the target compound’s spectral features .
    • ¹³C NMR (150 MHz, CDCl₃) : Carbonyl signals at ~170 ppm confirm ester functionality, consistent across tert-butyl derivatives .

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Stability Notes Solubility Trends Reference
This compound ~285* tert-butyl ester, isopropyl High ester stability Moderate in non-polar solvents N/A
Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate ~257* Ethyl ester Prone to hydrolysis Higher polar solubility
tert-Butyl 1-amino-4-(hydroxymethyl)cyclohexane-1-carboxylate 261.62 Hydroxymethyl Oxidative sensitivity High aqueous solubility
trans-Methyl 4-((Boc)amino)cyclohexanecarboxylate ~285* Methyl ester, Boc group Thermally stable (trans-config) Low polarity

*Estimated based on structural analogs.

Research Findings and Implications

  • Steric Effects : The tert-butyl group in the target compound provides superior steric protection to the ester moiety compared to ethyl or methyl analogs, delaying enzymatic or acidic hydrolysis .
  • Substituent Influence: Isopropyl groups enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates, whereas hydroxymethyl groups improve water solubility for intravenous applications .
  • Synthetic Challenges: Commercial discontinuation of analogs like Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate highlights the importance of ester group selection in scalable synthesis .

Biological Activity

tert-Butyl 1-amino-4-(propan-2-yl)cyclohexane-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclohexane ring, an amino group, and a tert-butyl carboxylate group. The molecular formula for this compound is C14H27NO2C_{14}H_{27}NO_2 . This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action based on available research findings.

Structural Characteristics

The structural features of this compound contribute significantly to its biological properties. The presence of the amino group and the carboxylate moiety suggests potential interactions with biological systems, possibly influencing enzyme activity and metabolic pathways .

Table 1: Structural Features

FeatureDescription
Cyclohexane RingCore structure
Amino GroupPotential for biological interactions
Tert-butyl GroupEnhances lipophilicity
Carboxylate GroupFacilitates reactivity

Enzyme Interactions

Research indicates that cyclohexane derivatives can interact with enzymes and influence metabolic pathways. For instance, similar compounds have been studied for their effects on enzyme inhibition, particularly in the context of anticancer and anti-inflammatory activities .

Case Study: Inhibition of 11β-HSD Enzymes

In a study involving structurally similar compounds, significant inhibitory effects were observed against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in regulating glucocorticoid metabolism. Compounds exhibiting IC50 values as low as 0.07μM0.07\,\mu M demonstrated high potency . This suggests that this compound may possess similar inhibitory capabilities due to its structural analogies.

Anticancer Activity

The anticancer potential of cyclohexane derivatives has been explored in various studies. For instance, compounds with similar structures have shown significant cytotoxic effects against different cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). These studies report reductions in cell viability ranging from 20% to 65% at specific concentrations .

Table 2: Anticancer Activity of Related Compounds

CompoundCell Line% Viability Reduction at High Concentration
Cyclohexane Derivative AMDA-MB-23165%
Cyclohexane Derivative BPANC-150%
tert-butyl analogVariousPotentially similar effects

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and conditions to optimize yield and purity . Its unique structural arrangement allows it to serve as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds.

Industrial Relevance

In industrial applications, this compound could be utilized in drug development due to its potential biological activities. The ability to modify the amino group through various chemical reactions enhances its applicability in synthesizing more complex bioactive molecules .

Q & A

Q. What in vitro assays assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Use surface plasmon resonance (SPR) for real-time binding kinetics. For enzyme inhibition, perform fluorometric assays (e.g., NADH-coupled detection). Dose-response curves (IC50_{50}) should be triplicated to ensure reproducibility .

Q. How can metabolic stability be evaluated in hepatic microsomes?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (ClintCl_{int}) using the well-stirred model .

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